Dodecyl (2S)-2-amino-3-methylbutanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl (2S)-2-amino-3-methylbutanoate hydrochloride is a chemical compound that belongs to the class of surfactants. Surfactants are compounds that lower the surface tension between two substances, such as between a liquid and a gas or between a liquid and a solid. This compound is particularly interesting due to its amphiphilic nature, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This makes it useful in a variety of applications, including detergents, emulsifiers, and in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl (2S)-2-amino-3-methylbutanoate hydrochloride typically involves the esterification of dodecanol with (2S)-2-amino-3-methylbutanoic acid, followed by the conversion of the ester to its hydrochloride salt. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dodecyl (2S)-2-amino-3-methylbutanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the alcohol.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dodecyl (2S)-2-amino-3-methylbutanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and protein interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.
Mechanism of Action
The mechanism of action of Dodecyl (2S)-2-amino-3-methylbutanoate hydrochloride primarily involves its ability to interact with lipid bilayers and proteins. The hydrophobic tail inserts into lipid membranes, disrupting their structure and increasing permeability. This property is particularly useful in drug delivery, where the compound can facilitate the transport of therapeutic agents across cell membranes.
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate: Another surfactant with similar amphiphilic properties.
Dodecyltrimethylammonium bromide: A cationic surfactant used in similar applications.
Uniqueness
What sets Dodecyl (2S)-2-amino-3-methylbutanoate hydrochloride apart is its specific structure, which combines the properties of both an amino acid and a long-chain ester. This unique combination allows it to interact with biological molecules in ways that other surfactants cannot, making it particularly valuable in biomedical research and applications.
Properties
CAS No. |
41489-04-7 |
---|---|
Molecular Formula |
C17H36ClNO2 |
Molecular Weight |
321.9 g/mol |
IUPAC Name |
dodecyl (2S)-2-amino-3-methylbutanoate;hydrochloride |
InChI |
InChI=1S/C17H35NO2.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-20-17(19)16(18)15(2)3;/h15-16H,4-14,18H2,1-3H3;1H/t16-;/m0./s1 |
InChI Key |
CZUMCMZSVZKWJQ-NTISSMGPSA-N |
Isomeric SMILES |
CCCCCCCCCCCCOC(=O)[C@H](C(C)C)N.Cl |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(C(C)C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.